molecular formula C19H20FNO3S B11404488 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide

Cat. No.: B11404488
M. Wt: 361.4 g/mol
InChI Key: VXUWFMVQIBPSGP-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide: is a synthetic organic compound It features a complex structure with a tetrahydrothiophene ring, a fluorobenzyl group, and a methylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Tetrahydrothiophene Ring: This step might involve the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the Fluorobenzyl Group: This could be achieved through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Attachment of the Methylbenzamide Moiety: This step might involve an amide coupling reaction using a suitable coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide: may undergo various chemical reactions, including:

    Oxidation: The tetrahydrothiophene ring could be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group could be reduced to an amine under suitable conditions.

    Substitution: The fluorobenzyl group could participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) could be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) could be employed.

    Substitution: Electrophilic reagents like bromine or nitric acid could be used under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide: could have several scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Possible applications in drug discovery and development.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(3-fluorobenzyl)-2-methylbenzamide: Lacks the tetrahydrothiophene ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methylbenzamide: Lacks the fluorobenzyl group.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-benzyl-2-methylbenzamide: Lacks the fluorine atom.

Uniqueness

The presence of both the tetrahydrothiophene ring and the fluorobenzyl group in N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-2-methylbenzamide may confer unique chemical and biological properties, such as enhanced stability, specific binding affinity, or unique reactivity.

Properties

Molecular Formula

C19H20FNO3S

Molecular Weight

361.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(3-fluorophenyl)methyl]-2-methylbenzamide

InChI

InChI=1S/C19H20FNO3S/c1-14-5-2-3-8-18(14)19(22)21(17-9-10-25(23,24)13-17)12-15-6-4-7-16(20)11-15/h2-8,11,17H,9-10,12-13H2,1H3

InChI Key

VXUWFMVQIBPSGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3

Origin of Product

United States

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